![molecular formula C8H6N4 B3332238 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 879900-25-1](/img/structure/B3332238.png)
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Descripción general
Descripción
“5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have attracted chemists owing to their biological and pharmacological importance such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The pyrazolo[3,4-d] pyrimidines have been synthesized by a three-step reaction starting with these precursors . The synthesis process also involves the use of deep eutectic solvents (DES), which provide several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of “5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” can be analyzed using X-ray diffraction analysis of its single crystal . This method provides a detailed view of the compound’s atomic and molecular structure.Chemical Reactions Analysis
The chemical reactions involving “5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” include its reaction with enamine of acetylacetone to obtain new pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . The reaction conditions and the resulting products can be analyzed using various spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” include its molecular weight, melting point, and spectral data . For instance, one of the synthesized compounds was found to be a yellow solid with a melting point of 333–335 °C .Safety and Hazards
Direcciones Futuras
The future directions in the research of “5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” could involve exploring its potential applications in various fields, such as materials science and biological interactions . Further studies could also focus on improving the synthesis process and exploring the compound’s biological activities .
Propiedades
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-6-2-3-12-8(11-6)7(4-9)5-10-12/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPHWSGHQPTTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile relate to its biological activity?
A: The Structure-Activity Relationship (SAR) of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives is a key area of research. Studies have explored how modifications to the core structure influence biological activity, including potency and selectivity for specific targets. For instance, introducing polar groups like esters, hydroxyls, and carboxyls to the 7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1) and N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2) scaffolds led to the development of new derivatives with varying tumor uptake profiles in vivo [ ]. Further research on SAR is crucial for designing more potent and selective compounds based on this scaffold.
Q2: Beyond tumor imaging, what other biological activities have been associated with 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?
A: One derivative, 8-tert-butyl-6,7-dihydropyrolo[3,2-e]5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (LP-805), has been studied for its effects on potassium channels in vascular smooth muscle cells [ ]. LP-805 was found to inhibit inwardly rectifying potassium currents while activating outward calcium-dependent potassium currents in bovine pulmonary artery endothelial cells [ ]. This dual action on potassium channels contributes to its vasodilatory effects.
Q3: Have there been any studies investigating the antimicrobial activity of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?
A: Yes, recent research has explored the synthesis and antimicrobial evaluation of novel 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives [ ]. These studies involved synthesizing a library of compounds from precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and assessing their activity against various bacterial and fungal strains. The results highlight the potential of this chemical class for developing new antimicrobial agents.
Q4: What synthetic strategies have been employed to create new 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?
A4: Several efficient synthetic routes to 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been reported. These include:
- Cyclocondensation Reactions: A straightforward approach involves the one-pot cyclocondensation of appropriately substituted pyrazolo[1,5-a]pyrimidine precursors with various reagents like o-aminothiophenol [ ].
- Multi-step Syntheses: Researchers have also developed multi-step synthetic pathways, often utilizing readily available starting materials. These methods allow for greater structural diversity and control over the final products [ ].
- Green Chemistry Approaches: The use of deep eutectic solvents (DES) has been explored as a more sustainable approach for synthesizing certain 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives [ ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



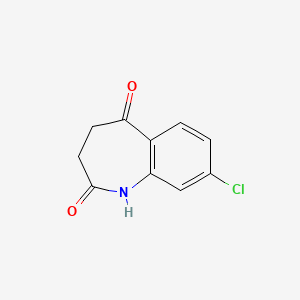

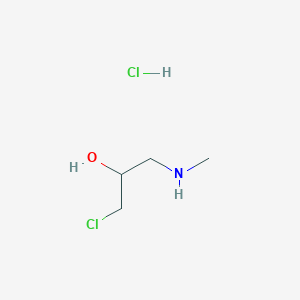

![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3332173.png)
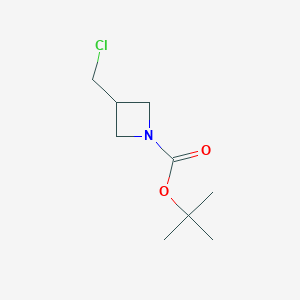
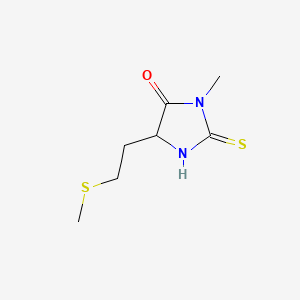
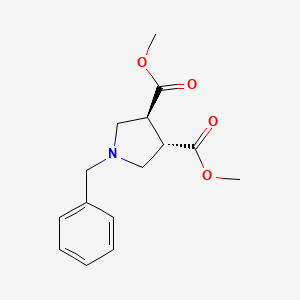
![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)



![[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid](/img/structure/B3332248.png)
